molecular formula C8H10ClN5O2 B2627361 Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride CAS No. 2413874-83-4

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride

Cat. No.: B2627361
CAS No.: 2413874-83-4
M. Wt: 243.65
InChI Key: GIFXECFWLDKVBH-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10ClN5O2. It is a member of the triazolopyrimidine family, which is known for its diverse biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethyl acetate and cyclohexane, and the process may involve steps like nucleophilic addition, cyclization, and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization, and employing industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iminoquinone derivatives, while nucleophilic substitution can produce various substituted triazolopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit specific molecular pathways and its potential neuroprotective properties distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h3-4H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQNMAFKDECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)CN)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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